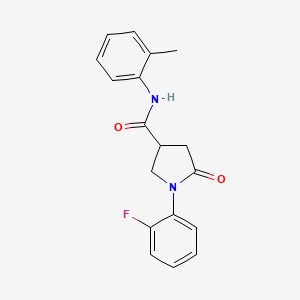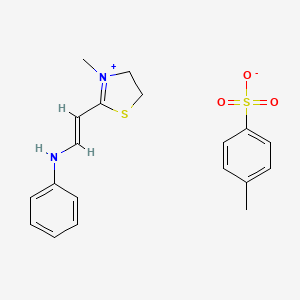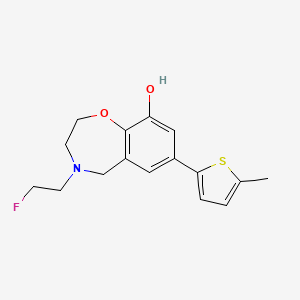
1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMPO is a member of the pyrrolidinecarboxamide family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. Additionally, this compound has been shown to inhibit the replication of certain viruses by interfering with their ability to enter host cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, this compound has been shown to induce apoptosis, which is a process that leads to the death of cancer cells. This compound has also been shown to inhibit the replication of certain viruses, which can prevent the spread of viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, which makes it a convenient compound for laboratory experiments.
One of the limitations of this compound is its lack of specificity. It has been shown to inhibit the activity of certain enzymes that are involved in both the inflammatory response and the growth of cancer cells. This lack of specificity can lead to unwanted side effects and limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action. Understanding the exact molecular pathways involved in the anti-inflammatory, anti-cancer, and anti-viral properties of this compound can help to develop more specific and effective therapies.
Another direction is to explore the potential of this compound as a drug delivery system. This compound can be modified to target specific cells or tissues, which can increase its specificity and reduce its side effects.
Finally, future research can focus on the development of this compound analogs with improved properties, such as increased potency and specificity. These analogs can have potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-fluorobenzoyl chloride with 2-methylphenylamine, followed by cyclization with pyrrolidine-2,5-dione. The final product is obtained by purification through recrystallization.
Scientific Research Applications
1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. This compound has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer, including breast cancer and prostate cancer. Additionally, this compound has been shown to have anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-6-2-4-8-15(12)20-18(23)13-10-17(22)21(11-13)16-9-5-3-7-14(16)19/h2-9,13H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAKDFVYFBIYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5359681.png)
![4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile](/img/structure/B5359685.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5359706.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5359709.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)

![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
![5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)